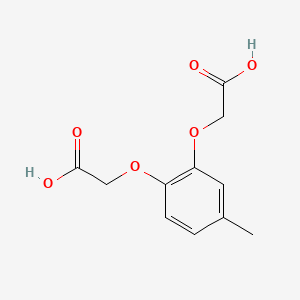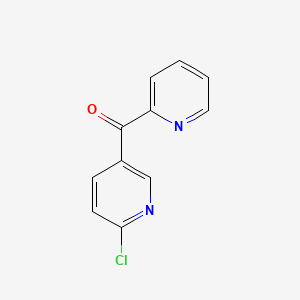
2-Chloro-5-picolinoylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-picolinoylpyridine, also known as CCP or CP5Cl, is a chemical compound belonging to the pyridine family. It was first synthesized in the 1970s and has gained attention due to its potential applications in various fields. The molecular formula of this compound is C11H7ClN2O and it has a molecular weight of 218.64 .
Synthesis Analysis
The synthesis of CCP involves the reaction of 2-chloropyridine-5-carboxylic acid with thionyl chloride. The resulting product is then reacted with picolinamide in the presence of a suitable base. Another method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .Applications De Recherche Scientifique
Emission Tuning in Organic Light-Emitting Diodes (OLEDs)
2-Chloro-5-picolinoylpyridine derivatives have been explored for tuning the emission of cyclometalated iridium complexes, which are pivotal in the development of OLEDs. By modifying picolinate ligands attached to iridium, researchers have demonstrated that the luminescence of these complexes can be shifted significantly, offering a potential route for customizing OLED emission properties (Davidson et al., 2018).
Antimicrobial Properties
Studies on derivatives of picolinic acid, which include 2-chloro-5-picolinoylpyridine, have revealed antimicrobial activities against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in the development of new antimicrobial agents (Tamer et al., 2018).
Structural Insights and Coordination Chemistry
Research into the molecular structure of metal complexes with ligands similar to 2-chloro-5-picolinoylpyridine has provided valuable insights into coordination chemistry. Such studies are fundamental for understanding the behavior of these compounds in various chemical reactions and could inform the design of new catalysts and coordination compounds (Mulqi et al., 1982).
Synthetic Routes to Pyridones
The chemical reactivity of 2-chloromethylpyridine, a compound closely related to 2-chloro-5-picolinoylpyridine, has been exploited in the synthesis of 1-methyl-2-pyridones. This research highlights the versatility of chloro-picolinoylpyridine derivatives in synthetic organic chemistry, providing efficient pathways to pyridone derivatives with potential pharmaceutical applications (Matsumura et al., 1970).
Degradation Studies for OLED Stability
Investigations into the stability of OLED dopants have identified the cleavage of picolinate ligands, akin to 2-chloro-5-picolinoylpyridine, as a factor in device degradation. Understanding these mechanisms is crucial for improving the longevity and performance of OLED materials (Baranoff et al., 2012).
Safety And Hazards
While specific safety and hazard information for 2-Chloro-5-picolinoylpyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10-5-4-8(7-14-10)11(15)9-3-1-2-6-13-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVOJFGATKQKNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641784 |
Source


|
| Record name | (6-Chloropyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-picolinoylpyridine | |
CAS RN |
884504-81-8 |
Source


|
| Record name | (6-Chloro-3-pyridinyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloropyridin-3-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

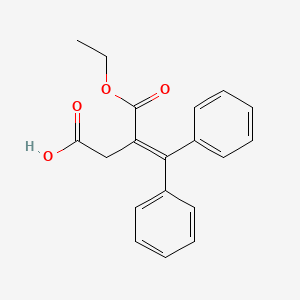
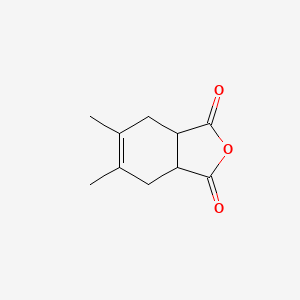
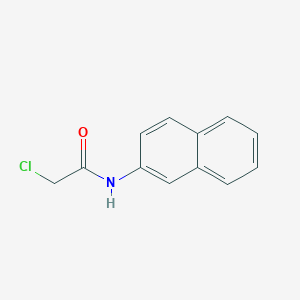
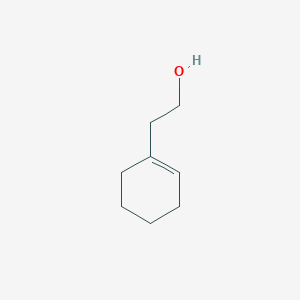
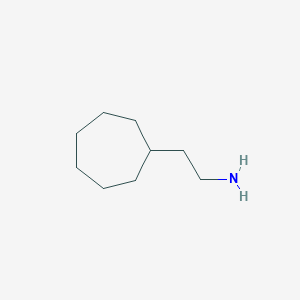
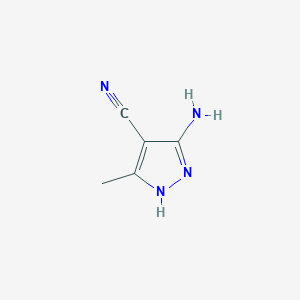
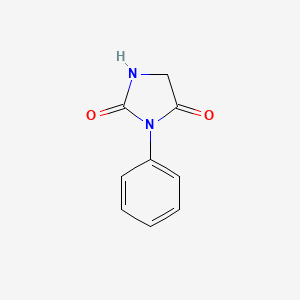
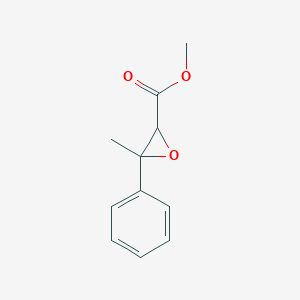
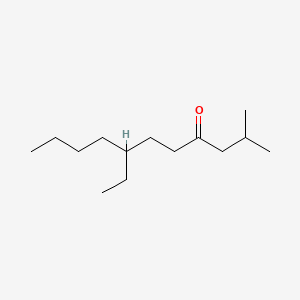
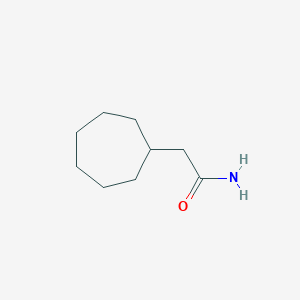
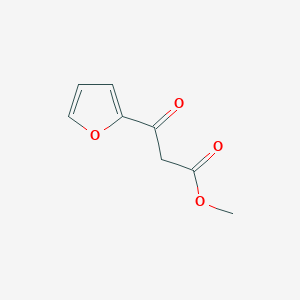
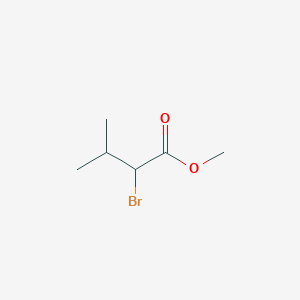
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)
